REACTION_CXSMILES
|
F[C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.[CH2:9]([CH:11]1[CH2:15][CH2:14][CH2:13][NH:12]1)[CH3:10]>O>[CH2:9]([CH:11]1[CH2:15][CH2:14][CH2:13][N:12]1[C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1)[CH3:10]
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Name
|
|
Quantity
|
0.5 g
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Type
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reactant
|
Smiles
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FC1=CC=CC(=N1)N
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Name
|
|
Quantity
|
0.664 g
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Type
|
reactant
|
Smiles
|
C(C)C1NCCC1
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Name
|
|
Quantity
|
0.3 mL
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Type
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solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
205 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
then concentrated in vacuo
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Type
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CUSTOM
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Details
|
The residue was purified by chromatography (silica gel, 10 g, 200˜300 mesh, ethyl acetate:petroleum ether=1:30)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1N(CCC1)C1=CC=CC(=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |